Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate (CAS 61451-04-5) is a highly specialized beta-ketophosphonate reagent utilized primarily in Horner-Wadsworth-Emmons (HWE) olefination. It serves as a critical building block for installing 4-methoxyphenoxy-substituted omega-chains in advanced prostaglandin analogs, EP receptor agonists, and novel ophthalmic active pharmaceutical ingredients (APIs) [1]. Unlike generic alkyl phosphonates, this reagent features a dimethyl ester configuration that optimizes the water solubility of its reaction byproducts, and a para-methoxy-substituted phenoxy ring that dictates the lipophilicity and target receptor selectivity of the downstream API [2]. Procurement of this specific compound is driven by its dual role in ensuring high (E)-stereoselectivity during coupling and providing the exact pharmacophore required for specialized therapeutic targets.
Substituting Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate with more common analogs, such as the unsubstituted Dimethyl (2-oxo-3-phenoxypropyl)phosphonate (used in Tafluprost) or the 3-trifluoromethyl variant (used in Travoprost), is pharmacologically and chemically unviable [1]. The para-methoxy group acts as an electron-donating moiety, which fundamentally alters both the pKa of the adjacent active methylene and the binding affinity of the final API to prostanoid receptors. Furthermore, attempting to substitute the dimethyl phosphonate core with a diethyl ester variant drastically reduces the aqueous solubility of the phosphate byproduct, necessitating costly and time-consuming chromatographic purification at scale [2]. Consequently, for processes requiring the specific 4-methoxyphenoxy pharmacophore and chromatography-free workups, exact procurement of CAS 61451-04-5 is mandatory.
In process-scale HWE olefinations, the choice of phosphonate ester dictates the downstream purification requirements. The dimethyl ester configuration of CAS 61451-04-5 generates dimethyl phosphate as a byproduct, which is highly water-soluble and can be removed via simple aqueous washing, typically yielding >85% of the target (E)-enone without chromatography. In contrast, utilizing a diethyl ester comparator generates diethyl phosphate, which exhibits higher organic solubility and often requires silica gel chromatography to achieve pharmaceutical-grade purity, increasing solvent consumption and reducing overall throughput [1].
| Evidence Dimension | Byproduct removal method and isolated yield |
| Target Compound Data | Aqueous wash, >85% yield |
| Comparator Or Baseline | Diethyl ester analog: Chromatographic purification required, ~70-75% yield |
| Quantified Difference | Eliminates chromatography step; ~10-15% increase in isolated yield |
| Conditions | Process-scale HWE olefination with mild base (e.g., LiCl/amine or NaH) |
Eliminating chromatographic purification significantly reduces solvent costs and cycle times in industrial API manufacturing.
The para-methoxy substitution on the phenoxy ring is not merely a structural variation; it is a critical pharmacophore for specific receptor targeting. Prostaglandin analogs incorporating the 4-methoxyphenoxy omega-chain exhibit distinct binding profiles, often showing high selectivity for EP4 receptors, whereas unsubstituted phenoxy chains (as in Tafluprost) or 3-trifluoromethyl chains (as in Travoprost) are optimized for FP receptor agonism [1]. Procurement of the 4-methoxy variant is therefore dictated by the target indication where the electron-donating oxygen and steric bulk at the para position are required for nanomolar receptor affinity [2].
| Evidence Dimension | Target receptor selectivity |
| Target Compound Data | Optimized for specific EP receptor subtypes (e.g., EP4) |
| Comparator Or Baseline | Unsubstituted phenoxy (Tafluprost precursor): Optimized for FP receptors |
| Quantified Difference | Divergent receptor subtype selectivity (FP vs EP) |
| Conditions | Receptor binding assays for advanced prostaglandin analogs |
Ensures the synthesized API possesses the correct pharmacological profile for its intended therapeutic indication.
The electronic properties of the aryloxy group directly influence the acidity of the active methylene protons in the beta-ketophosphonate. The electron-donating nature of the 4-methoxy group in CAS 61451-04-5 slightly raises the pKa compared to electron-withdrawing analogs like the 3-trifluoromethylphenoxy variant [1]. This allows for highly controlled enolate formation using mild base systems (such as LiCl/DBU or K2CO3) without promoting side reactions or degradation of sensitive aldehyde substrates (e.g., Corey lactone derivatives), ensuring high (E)-stereoselectivity (>95%) in the resulting enone [2].
| Evidence Dimension | Base compatibility and (E)-stereoselectivity |
| Target Compound Data | Compatible with mild bases (LiCl/DBU), >95% (E)-selectivity |
| Comparator Or Baseline | Electron-withdrawing variants (e.g., 3-CF3): Higher acidity, potential for side reactions |
| Quantified Difference | Improved enolate stability and predictable >95% (E)-selectivity |
| Conditions | HWE olefination with base-sensitive Corey aldehyde substrates |
Allows the use of milder reaction conditions, preserving the stereochemical integrity of complex, base-sensitive API intermediates.
This compound is the exact precursor required for installing the 4-methoxyphenoxy omega-chain in novel EP4 receptor agonists. Its use ensures the correct pharmacophore is integrated into the API, which is critical for achieving the desired receptor subtype selectivity and therapeutic efficacy in inflammatory or ophthalmic indications [1].
Due to its dimethyl ester configuration, this reagent is highly suited for large-scale manufacturing of prostaglandin intermediates. The resulting dimethyl phosphate byproduct is easily removed via aqueous workup, eliminating the need for expensive and time-consuming chromatographic purifications [2].
Ideal for coupling with base-sensitive aldehydes, such as Corey lactone derivatives. The electronic profile of the 4-methoxyphenoxy group allows for the use of mild base systems (e.g., Masamune-Roush conditions using LiCl/amine), ensuring high (E)-stereoselectivity and minimal degradation of the substrate [2].